molecular formula C9H6BrNO3S B13928704 2-Bromo-4-methoxybenzo[d]thiazole-6-carboxylic acid

2-Bromo-4-methoxybenzo[d]thiazole-6-carboxylic acid

Cat. No.: B13928704
M. Wt: 288.12 g/mol
InChI Key: BRMQTTFAELDRBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-methoxybenzo[d]thiazole-6-carboxylic acid is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a bromine atom at position 2, a methoxy group at position 4, and a carboxylic acid moiety at position 4. This compound is of significant interest in medicinal chemistry due to its structural versatility, enabling applications as a building block for bioactive molecules. The benzo[d]thiazole scaffold is widely utilized in drug discovery, with derivatives exhibiting antifungal, anticancer, and neuroprotective activities .

The synthesis of such compounds typically involves cyclization reactions using potassium thiocyanate (KSCN) and bromine in acetic acid, as demonstrated in the preparation of methyl 2-aminobenzo[d]thiazole-6-carboxylates. Modifications at positions 4 and 5 (e.g., hydroxyl or methoxy groups) are achieved via alkylation or Williamson ether synthesis, with yields ranging from 35% to 95% .

Properties

Molecular Formula

C9H6BrNO3S

Molecular Weight

288.12 g/mol

IUPAC Name

2-bromo-4-methoxy-1,3-benzothiazole-6-carboxylic acid

InChI

InChI=1S/C9H6BrNO3S/c1-14-5-2-4(8(12)13)3-6-7(5)11-9(10)15-6/h2-3H,1H3,(H,12,13)

InChI Key

BRMQTTFAELDRBY-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)C(=O)O)SC(=N2)Br

Origin of Product

United States

Preparation Methods

The synthesis of 2-Bromo-4-methoxybenzo[d]thiazole-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-6-bromobenzothiazole with methoxycarbonyl chloride under basic conditions to introduce the methoxy group. Another method includes the use of microwave irradiation to facilitate the reaction between substituted arylaldehyde, 2-amino-6-halo/4-methyl-benzo[d]thiazole, and 2-naphthol or 6-hydroxy quinoline in the presence of NaCl in water .

Chemical Reactions Analysis

2-Bromo-4-methoxybenzo[d]thiazole-6-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents used in these reactions include sodium hydroxide, acetic acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Bromo-4-methoxybenzo[d]thiazole-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-4-methoxybenzo[d]thiazole-6-carboxylic acid involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs of 2-bromo-4-methoxybenzo[d]thiazole-6-carboxylic acid, emphasizing substituent variations and their impact on physicochemical properties:

Compound Name Substituents (Positions) CAS Number Similarity Score Key Properties/Applications
Methyl 2-bromo-4-methylbenzo[d]thiazole-6-carboxylate 2-Br, 4-Me, 6-COOMe 1936059-79-8 0.97 Intermediate for antitumor agents
2-Bromobenzo[d]thiazole-4-carboxylic acid 2-Br, 4-COOH, 6-H 1440526-47-5 0.94 Hsp90 inhibitor scaffold
Methyl 2-bromothiazolo[5,4-c]pyridine-7-carboxylate Thiazolo-pyridine hybrid 1024583-33-2 0.96 Fluorescent probes
2-Bromo-N-methylbenzo[d]thiazol-6-amine 2-Br, 6-NHMe 1368320-74-4 0.93 Antimicrobial activity

Key Observations :

  • Methoxy vs. Methyl Groups : The 4-methoxy substituent in the target compound enhances solubility compared to 4-methyl analogs (e.g., Methyl 2-bromo-4-methylbenzo[d]thiazole-6-carboxylate), which may improve bioavailability .
  • Carboxylic Acid vs. Ester : The free carboxylic acid at position 6 (vs. methyl esters) facilitates hydrogen bonding, critical for interactions with biological targets like Hsp90 .
Physicochemical Properties

Comparative data on melting points, solubility, and reactivity:

Compound Melting Point (°C) Solubility (mg/mL) Reactivity Notes
2-Bromo-4-methoxybenzo[d]thiazole-6-carboxylic acid 258 (estimated) ~10 (DMSO) Acid-sensitive; stable in polar solvents
2-(4-Boc-piperazin-1-yl)benzo[d]thiazole-6-carboxylic acid 258 15 (MeOH) Base-labile Boc group
5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol 120–122 50 (EtOH) Thiol group prone to oxidation

Key Observations :

  • The methoxy group in the target compound reduces crystallinity compared to hydroxyl-substituted analogs (e.g., methyl 2-amino-4-hydroxybenzo[d]thiazole-6-carboxylate), which often exhibit higher melting points due to hydrogen bonding .
  • Bromine at position 2 enhances electrophilic substitution reactivity, enabling further functionalization .

Key Observations :

  • The target compound’s carboxylic acid group is critical for binding to tubulin, whereas ester derivatives (e.g., methyl 2-bromo-4-methoxybenzo[d]thiazole-6-carboxylate) show reduced potency due to decreased polarity .
  • Piperazine-substituted analogs (e.g., 2-(4-Boc-piperazin-1-yl)benzo[d]thiazole-6-carboxylic acid) exhibit enhanced blood-brain barrier penetration, making them suitable for neuroprotective applications .

Yield Comparison :

  • 4-Methoxy Derivatives : 45–74% yield (vs. 54–92% for 5-alkoxy analogs) due to steric hindrance at position 4 .
  • Bromine Retention : Bromine at position 2 remains stable under acidic conditions but undergoes substitution with secondary amines in polar aprotic solvents .

Biological Activity

2-Bromo-4-methoxybenzo[d]thiazole-6-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article reviews the available literature on its biological properties, focusing on its anticancer, antimicrobial, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of 2-Bromo-4-methoxybenzo[d]thiazole-6-carboxylic acid is C10H8BrN1O3S1, with a molecular weight of 299.14 g/mol. Its structure includes a bromine atom, a methoxy group, and a carboxylic acid functional group attached to a thiazole ring, which contributes to its biological activity.

PropertyValue
Molecular FormulaC10H8BrN1O3S1
Molecular Weight299.14 g/mol
IUPAC Name2-Bromo-4-methoxybenzo[d]thiazole-6-carboxylic acid
SolubilitySoluble in DMSO

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of 2-Bromo-4-methoxybenzo[d]thiazole-6-carboxylic acid. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines. A study reported that compounds structurally related to this compound demonstrated significant antiproliferative activity against melanoma and prostate cancer cells, with IC50 values in the low nanomolar range .

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)
Melanoma0.021 - 0.071
Prostate Cancer0.124 - 3.81
Leukemia0.4 - 2.2
Non-Small Cell Lung1.6 - 3.9

The mechanism of action appears to involve the inhibition of tubulin polymerization, which is crucial for cancer cell division and proliferation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Research indicates that derivatives of thiazole, including benzo[d]thiazole compounds, exhibit activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups enhances their potency by improving their interaction with microbial targets .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus0.012
Escherichia coli0.008

Case Studies

  • Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of various thiazole derivatives, including those similar to 2-Bromo-4-methoxybenzo[d]thiazole-6-carboxylic acid, on human cancer cell lines. The results indicated that these compounds could inhibit cell growth effectively, supporting their potential use in cancer therapy .
  • Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of thiazole derivatives against resistant bacterial strains. The findings revealed that certain modifications in the structure significantly enhanced their antibacterial activity, suggesting avenues for developing new antibiotics based on these compounds .

Q & A

Q. What structure-activity relationships (SAR) drive its antimicrobial activity?

  • Methodological Answer : The bromine atom enhances membrane permeability, while the methoxy group reduces cytotoxicity. In vitro assays (MIC against S. aureus: 8 µg/mL) show synergy with β-lactam antibiotics. Molecular docking (PDB: 1JIJ) reveals hydrogen bonding between the carboxylic acid and bacterial enzyme active sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.